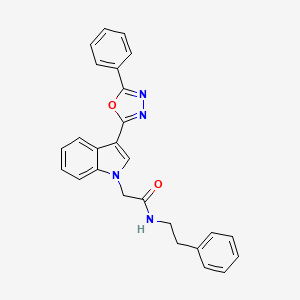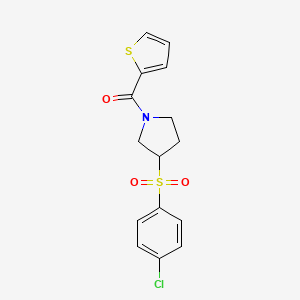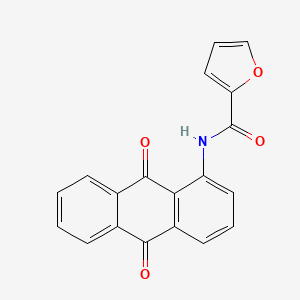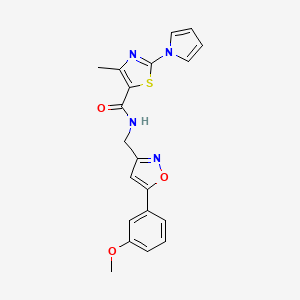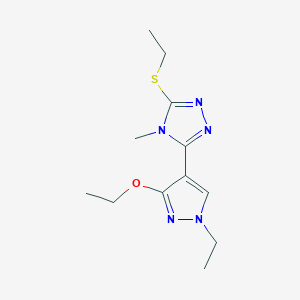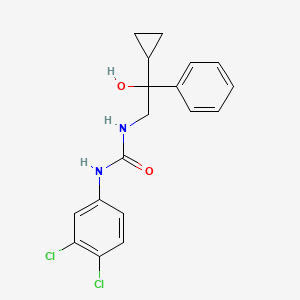
2-(8-((4-methoxyphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds like 4-Methoxyphenylacetic acid involves reactions with various reagents . For instance, it can be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst .Chemical Reactions Analysis
Carboxylic acids like 4-Methoxyphenylacetic acid can react with all bases, both organic and inorganic, in a process called “neutralization”, which produces water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .Physical And Chemical Properties Analysis
4-Methoxyphenylacetic acid is a pale yellow or off-white colored flake . It does not rapidly react with air or water . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes .Aplicaciones Científicas De Investigación
Novel Fluorophores Development
Compounds with methoxyphenyl groups, such as "6-Methoxy-4-quinolone", have been investigated for their strong fluorescence properties in a wide pH range, making them suitable for biomedical analysis. These characteristics include high fluorescence intensity unaffected by pH changes, stability against light and heat, and applications as fluorescent labeling reagents. Such properties suggest that the compound could be explored for developing novel fluorophores with potential applications in biological imaging and analytical chemistry (Hirano et al., 2004).
Advanced Synthesis Methodologies
Research on related compounds has led to the development of efficient synthesis methods. For instance, the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst presents a green, simple, and efficient synthesis approach. Such methodologies could be applied to synthesize the compound , potentially leading to the discovery of new reactions and catalytic processes that are more environmentally friendly and cost-effective (Zolfigol et al., 2013).
Molecular Interactions and Biological Activity
The study of molecular interactions and biological activities of compounds containing methoxyphenyl groups has been a subject of interest. For example, acylation reactions involving compounds with similar structures have been explored to understand their chemical behavior and potential biological applications. Such studies can provide insights into the reactivity and interaction of the compound with biological targets, paving the way for its application in drug development and biochemical research (Arutjunyan et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-[8-(4-methoxyanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O5/c1-19-12-11(13(23)18-15(19)24)20(7-10(21)22)14(17-12)16-8-3-5-9(25-2)6-4-8/h3-6H,7H2,1-2H3,(H,16,17)(H,21,22)(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDUKVNPPQZIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=C(C=C3)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-((4-methoxyphenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2647875.png)

![N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2647880.png)

![N-[2-(2-Methoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)

